Cas no 4005-49-6 (N6-Benzoyladenine)

N6-Benzoyladenine 化学的及び物理的性質
名前と識別子
-
- N-(7H-Purin-6-yl)benzamide
- N-Benzoylaminopurine
- N-Benzoyladenine
- N6-Benzoyladenine
- N-(5H-Purin-6-yl)benzamide
- 6-Benzamidopurine
- N-(9H-Purin-6-yl)benzamide
- 6-Benzoylaminopurine
- Benzamide, N-1H-purin-6-yl-
- C12H9N5O
- 7BQB2WI1II
- QQJXZVKXNSFHRI-UHFFFAOYSA-N
- phenyl-N-purin-6-ylcarboxamide
- N4-Benzoyladenine
- N6-benzoyl adenine
- N4-Benzoyl adenine
- 6-N-Benzoyladenine
- N-6-Benzoyladenine
- 6-benzoylaminop-urine
- PubChem9262
- Adenine, N-benzoyl-
- N6 -benzoylaminopurine
- N6-Benzoyladenine,98%
- B3344
- N-9H-PURIN-6-YLBENZAMIDE
- UNII-7BQB2WI1II
- FT-0629736
- Z-NHNH2HCL
- N-(9H-Purin-6-yl)benzamide #
- 6-(N-benzoylamino)purine, 2
- AC-32453
- AKOS000656111
- SCHEMBL23123
- BENZAMIDE, N-9H-PURIN-6-YL-
- NCGC00168548-01
- SY040636
- ADENINE, N6-BENZOYL-
- NSC98641
- N-purin-1-ylbenzamide;N-Benzoylaminopurine
- N6-Benzoyladenine, >=99%
- BENZAMIDE, N-PURIN-6-YL-
- PS-3427
- AC-907/34131053
- NSC-98641
- CHEBI:177659
- SR-01000314702
- 4005-49-6
- O11997
- 6-(BENZOYLAMINO)PURINE
- CHEMBL525721
- CS-W014659
- N-(9H-purin-6-yl)benzamide, AldrichCPR
- A824875
- W-202654
- Z223340362
- 1H-PURINE, 6-(BENZOYLAMINO)-
- NCIOpen2_006654
- DTXSID90193112
- SR-01000314702-1
- Oprea1_719434
- MFCD00037927
- AMY3399
- Oprea1_166069
- BDBM85771
- Benzamide, N1-(9H-6-purinyl)
- AKOS005257638
- NCGC00168548-02
- NSC 98641
- STL220128
- adenine,6N-benzoyl
- N6-Benzoylaminopurine
-
- MDL: MFCD00443632
- インチ: 1S/C12H9N5O/c18-12(8-4-2-1-3-5-8)17-11-9-10(14-6-13-9)15-7-16-11/h1-7H,(H2,13,14,15,16,17,18)
- InChIKey: QQJXZVKXNSFHRI-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C1C2=C(N=C([H])N=1)N=C([H])N2[H]
- BRN: 20585
計算された属性
- せいみつぶんしりょう: 239.08100
- どういたいしつりょう: 239.081
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 305
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- 互変異性体の数: 12
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 83.6
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.491
- ゆうかいてん: 239.0 to 245.0 deg-C
- ふってん: 443.7°C at 760 mmHg
- フラッシュポイント: 222.2 °C
- 屈折率: 1.76
- PSA: 83.56000
- LogP: 1.67820
N6-Benzoyladenine セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302-H317
- 警告文: P261-P264-P270-P272-P280-P301+P312+P330-P302+P352+P333+P313+P362+P364-P501
- WGKドイツ:3
- 危険カテゴリコード: R22;R43
- セキュリティの説明: S36/37
-
危険物標識:
- リスク用語:R22; R43
- セキュリティ用語:S36/37
- ちょぞうじょうけん:Sealed in dry,2-8°C
N6-Benzoyladenine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
N6-Benzoyladenine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-208079-5g |
N6-Benzoyladenine, |
4005-49-6 | 5g |
¥1767.00 | 2023-09-05 | ||
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB05013-25g |
N6-Benzoyladenine |
4005-49-6 | 97% | 25g |
¥165 | 2023-09-15 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB05013-5g |
N6-Benzoyladenine |
4005-49-6 | 97% | 5g |
51.00 | 2021-07-09 | |
eNovation Chemicals LLC | Y1298461-25G |
N-(7H-purin-6-yl)benzamide |
4005-49-6 | 97% | 25g |
$3015 | 2024-05-23 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB05013-5g |
N6-Benzoyladenine |
4005-49-6 | 97% | 5g |
¥51 | 2023-09-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1031920-5g |
N-(7H-Purin-6-yl)benzamide |
4005-49-6 | 98% | 5g |
¥58 | 2023-02-16 | |
eNovation Chemicals LLC | D914562-500g |
N-Benzoyladenine |
4005-49-6 | 98% | 500g |
$300 | 2024-07-20 | |
abcr | AB234592-1kg |
6-Benzoylaminopurine, 98%; . |
4005-49-6 | 98% | 1kg |
€954.10 | 2025-02-20 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L08292-25g |
N-Benzoylaminopurine, 99% |
4005-49-6 | 99% | 25g |
¥9078.00 | 2023-04-12 | |
abcr | AB234592-1 kg |
6-Benzoylaminopurine; . |
4005-49-6 | 1 kg |
€911.90 | 2023-07-20 |
N6-Benzoyladenine サプライヤー
N6-Benzoyladenine 関連文献
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1. Chemo-enzymatic synthesis of 3′-O,4′-C-methylene-linked α-l-arabinonucleosidesRajesh Kumar,Manish Kumar,Jyotirmoy Maity,Ashok K. Prasad RSC Adv. 2016 6 82432
-
K. Crossey,R. N. Cunningham,P. Redpath,M. E. Migaud RSC Adv. 2015 5 58116
-
Noriko Saito–Tarashima,Mao Kinoshita,Yosuke Igata,Yuta Kashiwabara,Noriaki Minakawa RSC Med. Chem. 2021 12 1519
-
Filip Kal?ic,Martin Dra?ínsky,Zlatko Janeba Org. Biomol. Chem. 2021 19 6958
-
Guangcheng Ni,Yuqi Du,Fan Tang,Jiang Liu,Hang Zhao,Qianming Chen RSC Adv. 2019 9 14302
-
6. Synthesis and biological evaluation of conformationally restricted adenine bicycloribonucleosidesHubert H?ebabecky,Eli?ka Procházková,Michal ?ála,Pavla Pla?ková,Eva Tlou??ová,Ona Barauskas,Yu-Jen Lee,Yang Tian,Richard Mackman,Radim Nencka Org. Biomol. Chem. 2015 13 9300
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Chao Liu,Shrinivas G. Dumbre,Christophe Pannecouque,Brent Korba,Steven De Jonghe,Piet Herdewijn Org. Biomol. Chem. 2017 15 5513
-
Charlotte S. Madsen,Lise J. Nielsen,Nikolai S. Pedersen,Anne Lauritsen,Poul Nielsen RSC Adv. 2013 3 10696
-
Pinki Pal,Arun K. Shaw RSC Adv. 2017 7 25897
-
Pinki Pal,Arun K. Shaw RSC Adv. 2017 7 25897
N6-Benzoyladenineに関する追加情報
N6-Benzoyladenine (CAS No. 4005-49-6): A Comprehensive Overview
N6-Benzoyladenine (CAS No. 4005-49-6) is a synthetic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmacology due to its unique properties and potential applications. This compound is a derivative of adenine, a fundamental component of nucleic acids, and is characterized by the presence of a benzoyl group at the N6 position. The benzoyl group imparts specific chemical and biological properties that make N6-Benzoyladenine an important molecule in various research areas.
The chemical structure of N6-Benzoyladenine consists of an adenine ring with a benzoyl substituent at the N6 position. This structure confers enhanced stability and solubility compared to native adenine, making it a valuable tool in both academic and industrial settings. The compound is synthesized through a series of well-defined chemical reactions, including the reaction of adenine with benzoyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
In recent years, N6-Benzoyladenine has been extensively studied for its potential therapeutic applications. One of the most promising areas of research involves its role in plant growth regulation. Studies have shown that N6-Benzoyladenine can act as a cytokinin, a class of plant hormones that promote cell division and delay senescence. This property has led to its use in agricultural applications, where it can enhance crop yield and improve plant health.
Beyond its agricultural applications, N6-Benzoyladenine has also been explored for its potential in human health and medicine. Research has indicated that this compound may have anti-inflammatory and anti-cancer properties. For instance, studies have demonstrated that N6-Benzoyladenine can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. Additionally, it has been shown to reduce inflammation by modulating the expression of pro-inflammatory cytokines.
The mechanism of action of N6-Benzoyladenine is multifaceted. It can interact with various cellular targets, including receptors, enzymes, and transcription factors. For example, it has been found to bind to adenosine receptors, which are involved in regulating a wide range of physiological processes such as cardiovascular function, immune response, and pain sensation. This binding activity suggests that N6-Benzoyladenine could be developed into novel therapeutic agents for treating conditions such as cardiovascular diseases and chronic pain.
In the context of drug development, N6-Benzoyladenine has shown promise as a lead compound for the design of more potent and selective drugs. Its unique chemical structure provides a scaffold for further modifications to enhance its pharmacological properties. For instance, researchers have synthesized derivatives of N6-Benzoyladenine with improved bioavailability and reduced side effects. These derivatives are currently being evaluated in preclinical studies for their efficacy in treating various diseases.
The safety profile of N6-Benzoyladenine is another important aspect that has been extensively investigated. Preclinical studies have demonstrated that this compound is generally well-tolerated at therapeutic doses and does not exhibit significant toxicity. However, further clinical trials are necessary to fully assess its safety and efficacy in humans.
In conclusion, N6-Benzoyladenine (CAS No. 4005-49-6) is a versatile compound with a wide range of potential applications in agriculture, medicine, and other fields. Its unique chemical structure and biological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that N6-Benzoyladenine will play an increasingly important role in advancing our understanding and treatment of various diseases.
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